molecular formula C11H12N4O3S B570500 Sulfamethoxypyridazine-d3 CAS No. 1172846-03-5

Sulfamethoxypyridazine-d3

Cat. No.: B570500
CAS No.: 1172846-03-5
M. Wt: 283.32
InChI Key: VLYWMPOKSSWJAL-FIBGUPNXSA-N
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Description

Sulfamethoxypyridazine-d3 is a deuterium-labeled derivative of Sulfamethoxypyridazine, a sulfonamide antibiotic. This compound is primarily used as an analytical standard in various scientific research applications. The deuterium labeling allows for precise quantitation and tracing in pharmacokinetic and metabolic studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sulfamethoxypyridazine-d3 involves the incorporation of deuterium atoms into the Sulfamethoxypyridazine molecule. One common method is the reaction of 4-amino-N-(6-methoxy-3-pyridazinyl)benzenesulfonamide with deuterated reagents under controlled conditions . The reaction typically requires a deuterated solvent such as deuterated dimethyl sulfoxide (DMSO-d6) and a deuterium source like deuterium oxide (D2O).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and solvents to ensure the consistency and quality of the final product. The reaction conditions are optimized to maximize yield and minimize impurities .

Chemical Reactions Analysis

Types of Reactions

Sulfamethoxypyridazine-d3 undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), acidic medium.

    Reduction: Sodium borohydride (NaBH4), methanol.

    Substitution: Nucleophiles like amines or thiols, basic medium.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Veterinary Medicine

Sulfamethoxypyridazine-d3 is extensively used in veterinary medicine for the treatment of bacterial infections in livestock. Its effectiveness against a broad spectrum of Gram-positive and Gram-negative bacteria makes it a valuable tool in managing infections.

Case Study: Efficacy in Bovine Treatment
A study conducted on bovine subjects demonstrated that this compound effectively reduced bacterial load in infected tissues. The pharmacokinetics showed rapid absorption and elimination, with a half-life of approximately 0.49 days, indicating efficient metabolism and excretion through urine .

Analytical Chemistry

The compound is vital in analytical chemistry for the detection and quantification of sulfonamide residues in food products, particularly meat and milk. Advanced techniques such as liquid chromatography coupled with mass spectrometry (LC-MS) are employed to ensure compliance with safety regulations.

Data Table: Analytical Methods for Residue Detection

MethodologyDetection LimitSample TypeReference
LC-MS/MS25 ng/gBovine Muscle
UPLC-MS10 ng/gMilk
HPLC/DAD100 ng/gBovine Muscle

Environmental Impact Assessment

This compound's rapid excretion rates have implications for environmental management. Its quick elimination reduces the duration of antimicrobial residues in waste, thereby minimizing potential ecological impacts.

Case Study: Waste Management
Research indicates that the swift excretion of this compound leads to lower concentrations of residues in wastewater systems compared to other antimicrobials like oxytetracycline. This characteristic is crucial for developing strategies to manage antibiotic residues in agricultural settings .

Pharmacokinetics Research

Pharmacokinetic studies have focused on the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound. Understanding these parameters is essential for optimizing dosing regimens and ensuring therapeutic efficacy while minimizing side effects.

Data Table: Pharmacokinetic Parameters

ParameterValue
Maximum Concentration (Cmax)200 ng/mL
Time to Maximum Concentration (Tmax)1 hour
Elimination Half-life0.49 days
Bioavailability~80%

Regulatory Compliance

The use of this compound is subject to strict regulatory standards to prevent harmful residues in food products. Methods for residue analysis have been validated according to European Commission guidelines, ensuring that levels remain below established maximum residue limits (MRLs).

Case Study: Compliance Validation
A confirmatory method developed for detecting nine sulfonamides, including this compound, demonstrated high recovery rates above 88% across various matrices, confirming its reliability for regulatory compliance .

Mechanism of Action

Sulfamethoxypyridazine-d3, like its non-deuterated counterpart, exerts its effects by inhibiting the enzyme dihydropteroate synthase (EC 2.5.1.15). This enzyme is crucial for the synthesis of dihydrofolic acid, a precursor for folic acid. By inhibiting this enzyme, this compound disrupts the production of folic acid, which is essential for bacterial growth and replication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Sulfamethoxypyridazine-d3 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracing in metabolic studies. This makes it particularly valuable in pharmacokinetic research and analytical chemistry .

Biological Activity

Sulfamethoxypyridazine-d3 (SMP-D3) is a sulfonamide antibiotic that has garnered attention for its biological activity and potential applications in veterinary and human medicine. This article explores the compound's biological activity, including its pharmacokinetics, antimicrobial efficacy, and environmental impact, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is a deuterated form of sulfamethoxypyridazine, which is characterized by the presence of a pyridazine ring. The deuteration enhances its stability and allows for more precise tracking in biological studies.

Pharmacokinetics

Pharmacokinetic studies have shown that SMP-D3 is rapidly absorbed and eliminated from the body. A study indicated that the half-life of SMP-D3 in urine is approximately 0.49 days, with concentrations decreasing significantly within the first few days post-administration . The compound's elimination profile suggests efficient excretion, which is critical for minimizing potential toxicity.

Table 1: Pharmacokinetic Parameters of SMP-D3

ParameterValue
Half-life (days)0.49
Maximum ConcentrationVaries by individual
Elimination RouteUrinary

Antimicrobial Activity

SMP-D3 exhibits broad-spectrum antimicrobial activity against various bacterial strains. Its mechanism of action involves inhibition of bacterial folic acid synthesis, which is essential for DNA replication and cell division. Research has demonstrated that SMP-D3 effectively inhibits growth in both Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Efficacy

A study conducted on bovine muscle samples revealed that SMP-D3 could be detected at concentrations below the maximum residue limits set by regulatory bodies, indicating its effective use in veterinary medicine without significant residual risks . The study employed high-performance liquid chromatography (HPLC) to quantify SMP-D3 levels, confirming its rapid metabolism and clearance from animal tissues.

Environmental Impact

The degradation of sulfonamides, including SMP-D3, in wastewater has been a subject of research due to concerns about their persistence in the environment. A study utilizing the fungus Pleurotus ostreatus demonstrated significant degradation rates of sulfonamides, achieving removal rates between 83% and 91% over a two-week incubation period . This highlights the potential for bioremediation strategies to mitigate environmental impacts associated with sulfonamide residues.

Table 2: Degradation Rates of Sulfonamides by Pleurotus ostreatus

SulfonamideInitial Concentration (mg/L)Removal Rate (%)
SulfamethoxypyridazineVaries83-91
SulfadiazineVaries60-71

Properties

CAS No.

1172846-03-5

Molecular Formula

C11H12N4O3S

Molecular Weight

283.32

IUPAC Name

4-amino-N-[6-(trideuteriomethoxy)pyridazin-3-yl]benzenesulfonamide

InChI

InChI=1S/C11H12N4O3S/c1-18-11-7-6-10(13-14-11)15-19(16,17)9-4-2-8(12)3-5-9/h2-7H,12H2,1H3,(H,13,15)/i1D3

InChI Key

VLYWMPOKSSWJAL-FIBGUPNXSA-N

SMILES

COC1=NN=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)N

Synonyms

4-Amino-N-(6-methoxy-3-pyridazinyl)-benzenesulfonamide-d3;  3-Methoxy-6-sulfanilamidopyridazine-d3;  6-Sulfanilamido-3-methoxypyridazine-d3;  Sultirene-d3;  N1-(6-Methoxy-3-pyridazinyl)sulfanilamide-d3;  Paramid-d3;  Paramid Supra-d3; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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